molecular formula C9H9ClO3 B1352965 (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol CAS No. 852399-55-4

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol

Cat. No.: B1352965
CAS No.: 852399-55-4
M. Wt: 200.62 g/mol
InChI Key: NZTJZGZSCQLALN-UHFFFAOYSA-N
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Description

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is an organic compound that belongs to the class of benzodioxanes. This compound is characterized by the presence of a chloro substituent at the 8th position and a methanol group at the 6th position of the benzodioxane ring. Benzodioxanes are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol typically involves the reaction of 1,4-benzodioxane derivatives with appropriate chlorinating and hydroxylating agentsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol
  • (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
  • (8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanol

Uniqueness

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The chloro group can enhance the compound’s ability to interact with biological targets, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name

(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTJZGZSCQLALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243684
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-55-4
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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